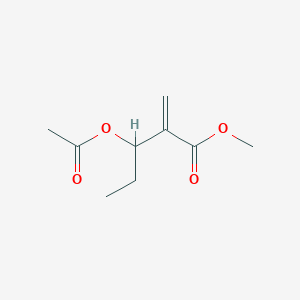
Pentanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular ester is derived from pentanoic acid and has unique structural features that make it interesting for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where pentanoic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In industrial settings, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Pentanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester undergoes various chemical reactions, including hydrolysis, transesterification, and reduction.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Acid Catalysts: Sulfuric acid (H2SO4), hydrochloric acid (HCl)
Base Catalysts: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed
Hydrolysis: Pentanoic acid and methanol
Transesterification: New esters depending on the alcohol used
Reduction: Pentanol
Wissenschaftliche Forschungsanwendungen
Pentanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavorings, and other fine chemicals.
Wirkmechanismus
The mechanism of action of pentanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, enzymes that hydrolyze ester bonds. This hydrolysis releases the active components, which can then interact with specific pathways and receptors . The exact molecular targets and pathways depend on the specific application and context in which the ester is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanoic acid, 3-oxo-, methyl ester: Shares a similar backbone but differs in the functional groups attached.
Methyl butyrate: Another ester with a similar structure but different chain length and functional groups.
Ethyl acetate: A common ester used in various applications, with a simpler structure.
Uniqueness
Pentanoic acid, 3-(acetyloxy)-2-methylene-, methyl ester stands out due to its unique combination of functional groups, which confer specific reactivity and properties
Eigenschaften
CAS-Nummer |
159999-59-4 |
|---|---|
Molekularformel |
C9H14O4 |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
methyl 3-acetyloxy-2-methylidenepentanoate |
InChI |
InChI=1S/C9H14O4/c1-5-8(13-7(3)10)6(2)9(11)12-4/h8H,2,5H2,1,3-4H3 |
InChI-Schlüssel |
JJBNFBFLWRRHJJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=C)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


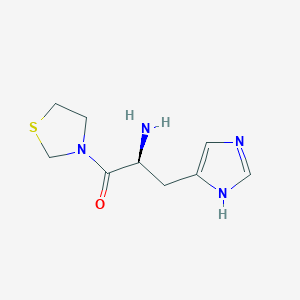

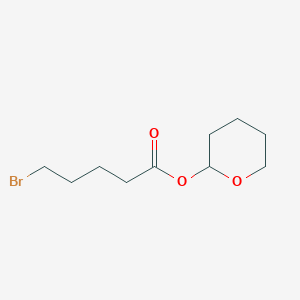


![2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(azanediylmethylene)]diphenol](/img/structure/B14261371.png)
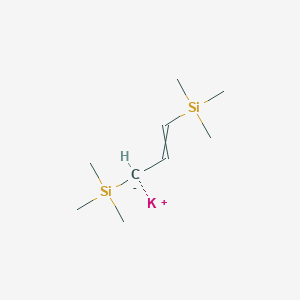
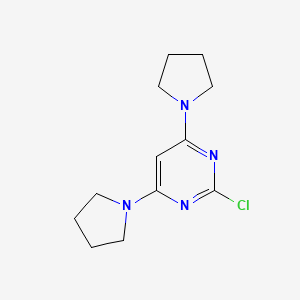
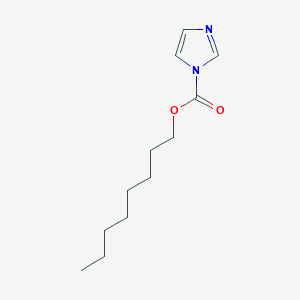
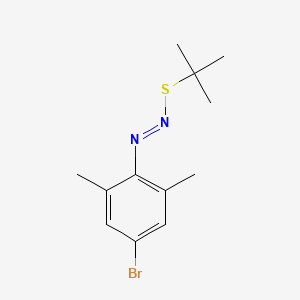
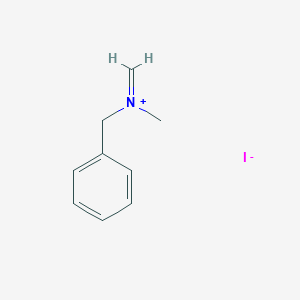
![{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14261414.png)
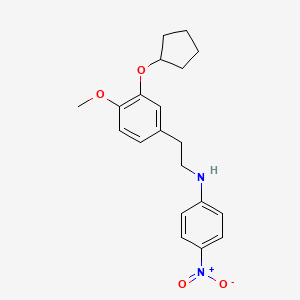
amino]-](/img/structure/B14261426.png)
